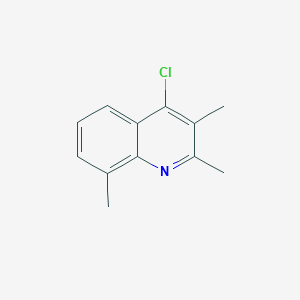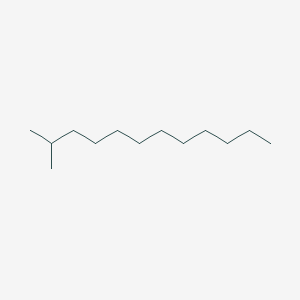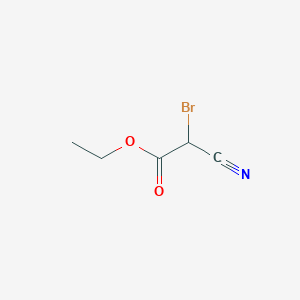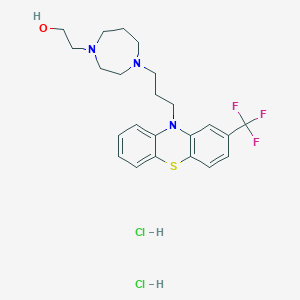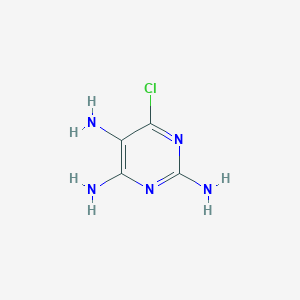
6-氯嘧啶-2,4,5-三胺
描述
Synthesis Analysis
The synthesis of chloropyrimidine derivatives involves reactions with neutral nucleophiles, such as ethanolamine and diethanolamine, leading to the production of mono- and disubstituted derivatives. However, certain chlorine atoms may resist replacement due to intramolecular hydrogen bonding, affecting the synthesis's flexibility and outcomes (Delia, Stark, & Glenn, 1995).
Molecular Structure Analysis
The molecular structure of 6-chloropyrimidine derivatives has been explored through cocrystallization with other chemical compounds. This analysis reveals the importance of hydrogen and halogen bonds in stabilizing the crystal structure. The structures typically consist of chains formed by strong hydrogen bonds, with solvent molecules contributing to the overall stability (Gerhardt & Egert, 2015).
Chemical Reactions and Properties
Chemical reactions of chloropyrimidines include their interaction with various nucleophiles leading to different derivatives. The reactivity can vary significantly based on the substituents present on the pyrimidine ring and the reaction conditions. These reactions can lead to a wide range of products with diverse chemical properties, demonstrating the compound's versatility in organic synthesis (Beingessner et al., 2008).
科学研究应用
环境和生物学意义
嘧啶衍生物,包括氯化版本,在环境化学和生物学中非常重要。例如,与氯嘧啶具有结构相似性的三溴苯酚被用作阻燃剂的合成中间体,并且已经对其环境浓度和毒性进行了研究 (Koch & Sures, 2018)。这些化合物由于在各种工业应用中的使用以及作为更复杂物质的降解产物而普遍存在于环境中。
在传感和检测中的应用
嘧啶衍生物由于具有形成配位键和氢键的能力而被用作光学传感器,使其适用于作为传感探针检测各种物质 (Jindal & Kaur, 2021)。它们的通用性和生物学相关性使得能够开发用于环境监测、医学诊断和研究应用的复杂传感器。
药物研究
在药物研究中,嘧啶衍生物因其抗炎特性和构效关系 (SAR) 而受到探索。它们表现出一系列药理作用,包括抗氧化、抗菌、抗病毒和抗炎活性,使其成为药物化学的重点 (Rashid 等人,2021 年)。这项研究强调了嘧啶衍生物在开发新治疗剂方面的潜力。
抗阿尔茨海默病研究
嘧啶衍生物的基于构效关系 (SAR) 的药物学观点也因其作为抗阿尔茨海默病药物的潜力而受到调查。它们的无毒性和易于合成的特性使其成为针对神经系统疾病的药物开发的有吸引力的候选者 (Das 等人,2021 年)。
安全和危害
属性
IUPAC Name |
6-chloropyrimidine-2,4,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN5/c5-2-1(6)3(7)10-4(8)9-2/h6H2,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCHNFZLERXZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333331 | |
| Record name | 6-chloropyrimidine-2,4,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrimidine-2,4,5-triamine | |
CAS RN |
1194-78-1 | |
| Record name | 6-chloropyrimidine-2,4,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

